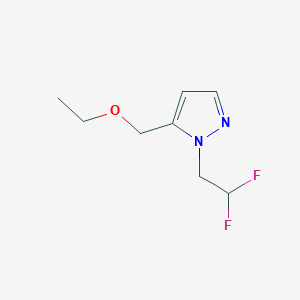

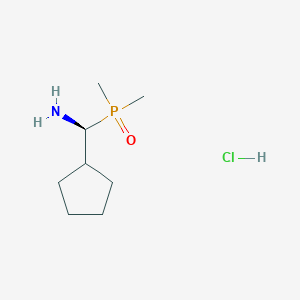

![molecular formula C20H22FN3O3S2 B2531357 2-((4-fluorophenyl)thio)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)ethanone CAS No. 2034508-70-6](/img/structure/B2531357.png)

2-((4-fluorophenyl)thio)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-((4-fluorophenyl)thio)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)ethanone" is a complex molecule that likely exhibits a range of biological activities due to its structural features, which include a fluorophenyl moiety, a thiadiazole ring, and a piperidine ring. The presence of these functional groups suggests potential for interactions with biological targets, possibly leading to neuroleptic or antileukemic activities as seen in similar compounds .

Synthesis Analysis

The synthesis of related arylthiobenzazoles has been demonstrated through electrochemical oxidation processes, as described in the synthesis of new arylthiobenzazoles via electrochemical oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone . Additionally, the synthesis of imidazo[2,1-b][1,3,4]thiadiazole derivatives has been achieved through intermediate steps involving fluorobenzyl and methoxyphenyl groups . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using spectroscopic techniques such as IR, NMR, and X-ray crystallography . These techniques could be employed to elucidate the structure of "this compound," providing insights into its molecular geometry, electronic structure, and potential intermolecular interactions.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored through the formation of Schiff bases and the interaction of p-quinone imine with nucleophiles . These reactions are indicative of the potential chemical behavior of the compound , which may undergo similar reactions due to the presence of reactive functional groups such as the carbonyl group and the fluorophenyl moiety.

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally related compounds have been characterized, revealing intermolecular interactions and supramolecular networks in crystal packing . The compound's physical properties, such as solubility and melting point, and chemical properties, like reactivity and stability, can be inferred from these studies. The presence of the fluorine atom and the carbonyl group is likely to influence the compound's reactivity, as seen in the molecular docking study of a related compound .

Scientific Research Applications

Anticancer and Antibacterial Properties

Synthetic compounds involving fluorophenyl and thiadiazole groups, similar to the chemical structure , have been evaluated for their cytotoxic and antibacterial activities. For instance, derivatives of fluoroquinolone have been synthesized and screened against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis, indicating moderate to potent antibacterial and antimycobacterial activities. These findings suggest that structurally related compounds could serve as promising leads in the development of new antibacterial and anticancer agents (Gurunani et al., 2022).

Applications in Material Science

Thiophene and benzothiadiazole derivatives have found significant applications in material science, especially in the development of organic semiconductors, solar cells, and organic light-emitting diodes (OLEDs). The presence of fluorophenyl groups can significantly alter the electronic properties of these compounds, making them suitable for use in electronic devices. Studies on similar compounds highlight their potential in creating efficient and stable organic electronic materials, which could be pivotal in advancing the field of flexible electronics and photovoltaics (Nagaraju et al., 2018).

Antipsychotic and Neuroleptic Applications

Compounds containing piperidine and fluorophenyl groups have been investigated for their neuroleptic and antipsychotic properties. Research into similar structures has led to the development of potent neuroleptic drugs with a reduced risk of extrapyramidal side effects, which are common in traditional antipsychotic medication. This suggests that compounds with a similar structural framework could have potential applications in the treatment of psychiatric disorders, providing a basis for the development of new therapeutic agents (Sato et al., 1978).

properties

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-1-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FN3O3S2/c1-22-18-4-2-3-5-19(18)24(29(22,26)27)16-10-12-23(13-11-16)20(25)14-28-17-8-6-15(21)7-9-17/h2-9,16H,10-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSJVZRSJUHIPSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)CSC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(2E)-2-[(2,4-dihydroxyphenyl)methylidene]hydrazin-1-yl]-7-hexyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2531274.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2531276.png)

![[3-(Dimethylamino)phenyl]-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2531277.png)

![3-bromo-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2531287.png)

![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B2531290.png)

![N-benzyl-3-[(4-bromophenyl)sulfonyl]-N-ethyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2531292.png)

![3-((1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline](/img/structure/B2531294.png)

![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2531297.png)